5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-4-5(2)15-6(3)7(4)9-11-8(10(13)14)12-16-9/h1-3H3,(H,13,14) |
InChI Key |
STBFMTMRHOSNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C2=NC(=NO2)C(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with activated carboxylic acid derivatives or their equivalents. The amidoxime acts as a nucleophile, attacking the activated carboxyl compound to form the oxadiazole ring upon cyclization.
- Preparation of amidoxime from nitriles and hydroxylamine.
- Activation of carboxylic acid derivatives using reagents such as carbonyldiimidazole (CDI).
- Reaction of amidoxime with the activated acid derivative in polar aprotic solvents (e.g., DMF).
- Cyclization under reflux or controlled heating to afford the oxadiazole ring.
This approach is well-documented for various substituted oxadiazoles and can be adapted for the target compound by selecting appropriate substituted furan carboxylic acid precursors.
Specific Preparation Routes for 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid
While direct literature on this exact compound is limited, analogous methods for similar 1,2,4-oxadiazole carboxylic acids substituted with aromatic or heteroaromatic rings provide a reliable foundation.
Amidoxime Preparation
- The amidoxime precursor is synthesized by refluxing the corresponding nitrile (e.g., 2,4,5-trimethylfuran-3-carbonitrile) with hydroxylamine hydrochloride in 2-propanol or ethanol in the presence of a base such as potassium carbonate.
- This step yields the O-hydroxyamidoxime intermediate necessary for ring closure.
Activation of Carboxylic Acid Derivative
- The carboxylic acid group in the 5-position of the oxadiazole is introduced by activating the corresponding acid or ester derivative.
- Carbonyldiimidazole (CDI) is commonly used to activate the carboxylic acid or ester to form an imidazolide intermediate, which is more reactive toward nucleophilic attack by amidoxime.
Cyclization to 1,2,4-Oxadiazole Ring
- The amidoxime is reacted with the activated carboxylic acid derivative in DMF or another polar aprotic solvent at room temperature or under reflux conditions.
- The reaction proceeds via nucleophilic attack and cyclodehydration to form the 1,2,4-oxadiazole ring.
- The reaction mixture is cooled, and the product is precipitated by addition to ice-water, filtered, washed, and purified by recrystallization or chromatography.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Amidoxime formation | 2,4,5-trimethylfuran-3-carbonitrile + NH2OH·HCl + K2CO3, reflux in 2-propanol | 2,4,5-trimethylfuran-3-amidoxime |
| 2. Acid activation | 5-carboxylic acid derivative + CDI, stir in DMF at RT | Activated carboxylic acid imidazolide |
| 3. Cyclization | Amidoxime + activated acid derivative, reflux in DMF | 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
Alternative Synthetic Approaches
While the amidoxime-CDI method is the most direct and widely used, other methods include:
- Multicomponent Reactions (MCRs): Metal-free Ugi-tetrazole/Huisgen sequences have been reported for related oxadiazole syntheses, enabling rapid assembly of substituted 1,3,4-oxadiazoles and potentially adaptable for 1,2,4-oxadiazoles through careful precursor design.
- Cyclocondensation of Hydrazides: Acid hydrazides can be cyclized with reagents like carbon disulfide or ammonium thiocyanate to form related heterocycles, though this route is more common for 1,3,4-oxadiazoles or triazoles and less direct for 1,2,4-oxadiazoles.
Analytical and Purification Techniques
- Monitoring: Reaction progress is often monitored by ^1H NMR spectroscopy, observing disappearance of starting materials and appearance of characteristic oxadiazole signals.
- Purification: Flash chromatography using ethyl acetate/hexane mixtures or recrystallization from ethanol/DMF mixtures is standard.
- Characterization: Mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) (^1H and ^13C) confirm the structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxadiazole and furan derivatives.
Scientific Research Applications
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The furan ring’s electron-rich nature can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole-Carboxylic Acid Core
The following compounds share the 1,2,4-oxadiazole-3-carboxylic acid scaffold but differ in substituents:
Key Observations :
- Substituent Effects : The trimethylfuran group in the target compound introduces greater steric hindrance and lipophilicity compared to ethylfuran or phenyl groups. This may enhance membrane permeability in biological systems but reduce aqueous solubility.
- Molecular Weight : The target compound (222.20 g/mol) is heavier than analogues with smaller substituents (e.g., 208.17 g/mol for the ethylfuran derivative) due to additional methyl groups .
Comparison with 1,2-Oxazole Derivatives
The compound 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 1105193-41-6) provides a contrast due to its oxazole core:
Biological Activity
5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions that form the oxadiazole ring. The general synthetic route can be outlined as follows:
- Starting Materials : The synthesis begins with the appropriate furan derivative and carboxylic acid.
- Cyclization : A reaction involving hydrazine or hydroxylamine leads to the formation of the oxadiazole ring.
- Purification : The product is then purified using crystallization or chromatography techniques.
Biological Activity
The biological activity of 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in various studies. Key areas of activity include:
Antimicrobial Activity
Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 5-(2,4,5-trimethylfuran-3-yl)-1,2,4-oxadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the range of 0.25 to 0.045 µg/mL against Mycobacterium tuberculosis strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5a | 0.045 | Mtb H37Ra |
| 3a | 0.25 | Mtb H37Rv |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Cell Line Studies : The compound showed moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including colon adenocarcinoma and breast cancer .
| Cell Line | IC50 (µM) |
|---|---|
| Colon Adenocarcinoma | 92.4 |
| Lung Adenocarcinoma | 92.4 |
| Breast Cancer | 92.4 |
Anti-inflammatory and Analgesic Properties
Studies have also highlighted the anti-inflammatory effects of oxadiazole derivatives:
- Mechanism of Action : It is believed that these compounds inhibit key inflammatory pathways, thus reducing pain and inflammation in various models .
Case Studies
- Study on Antitubercular Activity : Villemagne et al. synthesized new oxadiazole compounds showing promising results as EthR inhibitors with a notable pharmacokinetic profile .
- Cancer Cell Line Evaluation : A series of derivatives were tested against multiple cancer cell lines with varying degrees of success in inhibiting cell proliferation .
Q & A
Q. What synthetic routes are recommended for synthesizing 5-(2,4,5-Trimethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?
The synthesis typically involves two key steps:
- Cyclization : Reacting a hydrazine derivative (e.g., 2,4,5-trimethylfuran-3-carbohydrazide) with ethyl chloroformate or a similar reagent to form an intermediate. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux in anhydrous conditions .
- Ester Hydrolysis : Hydrolyzing the ester intermediate (e.g., ethyl oxadiazole-3-carboxylate) using aqueous KOH or NaOH in ethanol/water, followed by acidification to yield the carboxylic acid . Example protocol: Stir the ester with 2M KOH (10 equiv.) at 80°C for 2 hours, then acidify to pH 2 with HCl to precipitate the product .
Q. How is the molecular structure of this compound characterized?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring structure .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state .
Q. What physicochemical properties influence its reactivity and solubility?
- Solubility : The carboxylic acid group enhances water solubility at physiological pH, while the lipophilic 2,4,5-trimethylfuran moiety promotes membrane permeability .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store in dry, cool environments (2–8°C) .
Advanced Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DOE) : Systematically vary temperature (60–100°C), solvent (DMF vs. THF), and POCl₃ stoichiometry (1.2–2.0 equiv.) to maximize yield .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., uncyclized intermediates) and adjust reaction times or purification methods (e.g., column chromatography) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Test against HDACs (histone deacetylases) or DNA gyrase using fluorogenic substrates (e.g., E. coli gyrase supercoiling assay) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations to assess potency .
- Antimicrobial Activity : Use broth microdilution assays against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs) .
Q. How can contradictions in reported bioactivities of oxadiazole derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trimethylfuran vs. phenyl groups) on target binding using docking simulations (e.g., AutoDock Vina) .
- Assay Standardization : Replicate studies under consistent conditions (e.g., pH, incubation time) to isolate structural contributions from experimental variability .
Q. What computational methods support derivative design for enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
